molecular formula C10H8FNO3 B2378262 methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate CAS No. 2092472-39-2

methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate

Cat. No.: B2378262
CAS No.: 2092472-39-2
M. Wt: 209.176
InChI Key: BPPCQHCZCJTMLX-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Scientific Research Applications

Methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions of research on “methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate” and similar compounds could involve further investigation into their synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of their potential applications, particularly in the field of medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole.

    Carboxylation: The carboxylation at the 2-position is typically done using carboxylating agents under controlled conditions.

    Methylation: The final step involves the methylation of the carboxyl group to form the ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the ester to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-fluoro-4-oxo-1H-indole-2-carboxylate.

    Reduction: Formation of 5-fluoro-4-hydroxy-1H-indole-2-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
  • Methyl 5-fluoro-1H-indole-2-carboxylate
  • Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate

Uniqueness

Methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the indole ring. This combination of functional groups can lead to unique chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)8-4-5-7(12-8)3-2-6(11)9(5)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPCQHCZCJTMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092472-39-2
Record name methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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